molecular formula C20H23N5O B2583470 1-methyl-4-phenyl-3-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1396707-31-5

1-methyl-4-phenyl-3-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2583470
CAS RN: 1396707-31-5
M. Wt: 349.438
InChI Key: UZOJCRSPZSHKDX-UHFFFAOYSA-N
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Description

1-methyl-4-phenyl-3-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H23N5O and its molecular weight is 349.438. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds related to "1-methyl-4-phenyl-3-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one" have been investigated for their antimicrobial properties. Studies have synthesized derivatives and tested their antibacterial and antifungal activities. These compounds have shown significant biological activity against various microorganisms, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes, Klebsiella pneumoniae, Aspergillus flavus, Aspergillus fumigatus, Candida albicans, Penicillium marneffei, and Trichophyton mentagrophytes (M. Suresh, P. Lavanya, C. Rao, 2016).

Synthetic Applications

These compounds are also significant in synthetic chemistry, where they are utilized in the synthesis of various heterocyclic compounds. For instance, the reaction of aminomethylation with piperazine derivatives has been explored to produce compounds with potential antibacterial activities (M. Pitucha et al., 2005). Additionally, the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through oxidative N-N bond formation showcases the versatility of these compounds in creating biologically important structures (Zisheng Zheng et al., 2014).

Pharmacological Applications

The structural characterization and analysis of derivatives have been conducted to understand their potential analgesic actions, highlighting their significance in medicinal chemistry. Research has shown that the structural features of these compounds can influence their biological activity, making them valuable for drug development (Z. Karczmarzyk, W. Malinka, 2008).

properties

IUPAC Name

2-methyl-4-phenyl-5-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-23-20(26)25(18-8-3-2-4-9-18)19(22-23)16-10-13-24(14-11-16)15-17-7-5-6-12-21-17/h2-9,12,16H,10-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOJCRSPZSHKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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